Zolpidem-d6 6-Carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is a deuterium-labeled derivative of Zolpidem, a well-known sedative-hypnotic medication used primarily for the treatment of insomnia. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This labeling makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 6-Carboxylic Acid Methyl Ester typically involves the incorporation of deuterium atoms into the Zolpidem molecule This can be achieved through various methods, including the use of deuterated reagents and solvents
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Zolpidem-d6 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Zolpidem in the body.
Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of Zolpidem.
Chemical Identification: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Environmental Studies: Employed in tracing the environmental fate and transport of Zolpidem.
Mechanism of Action
Zolpidem-d6 6-Carboxylic Acid Methyl Ester exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The non-deuterated form of Zolpidem-d6 6-Carboxylic Acid Methyl Ester.
Zolpidem Tartrate: A salt form of Zolpidem used in pharmaceutical formulations.
Zopiclone: Another sedative-hypnotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems.
Properties
CAS No. |
1215767-20-6 |
---|---|
Molecular Formula |
C₂₀H₁₅D₆N₃O₃ |
Molecular Weight |
357.44 |
Synonyms |
3-[2-(Dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-6-carboxylic Acid-d6 Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.